3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate
Description
3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 3,7-dimethylocta-2,6-dien-1-ol and 3,4,4-trichlorobut-3-enoic acid
Properties
CAS No. |
648917-93-5 |
|---|---|
Molecular Formula |
C14H19Cl3O2 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C14H19Cl3O2/c1-10(2)5-4-6-11(3)7-8-19-13(18)9-12(15)14(16)17/h5,7H,4,6,8-9H2,1-3H3 |
InChI Key |
DKDYQJVJTFXSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)CC(=C(Cl)Cl)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification reaction between 3,7-dimethylocta-2,6-dien-1-ol and 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or disrupt cellular membranes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-yl formate
- 3,7-Dimethylocta-2,6-dien-1-yl acetate
Uniqueness
Compared to similar compounds, 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobutenoate group, which imparts distinct chemical and biological properties
Biological Activity
3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that elucidate its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate can be represented as follows:
This compound belongs to the class of acyclic monoterpenoids and is characterized by its unique arrangement of double bonds and ester functionality.
Antimicrobial Properties
Research indicates that 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for developing antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This effect was attributed to the modulation of NF-kB signaling pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that 3,7-Dimethylocta-2,6-dien-1-yl 3,4,4-trichlorobut-3-enoate induces apoptosis in a dose-dependent manner. The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings indicate potential applications in cancer therapy.
The biological activities of this compound are believed to stem from its ability to interact with cellular membranes and modulate signaling pathways. The presence of multiple chlorine atoms enhances lipophilicity and may facilitate better membrane penetration.
Enzyme Inhibition
Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response.
Case Studies
A notable case study involved the application of this compound in a murine model of inflammation. Mice treated with varying doses exhibited reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
